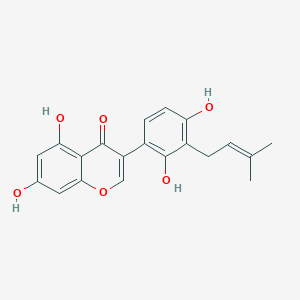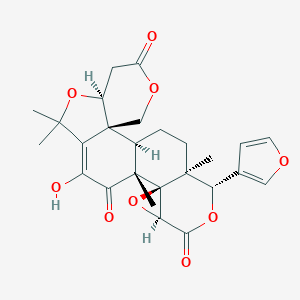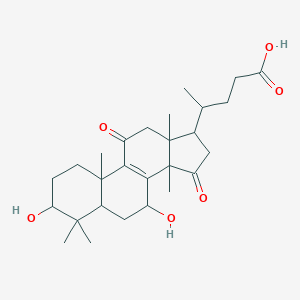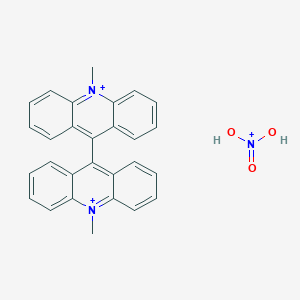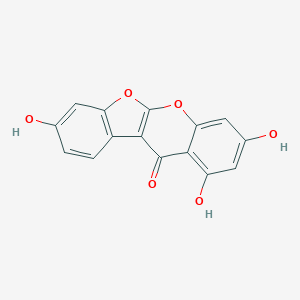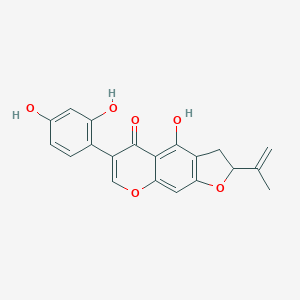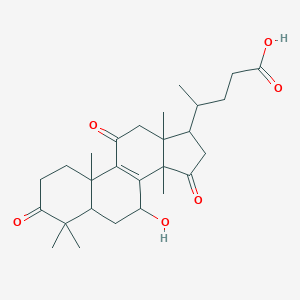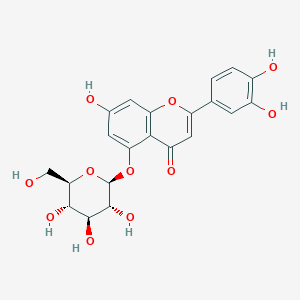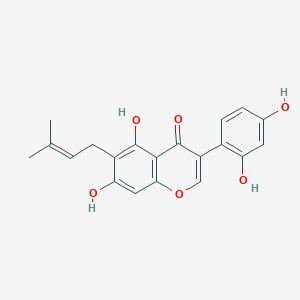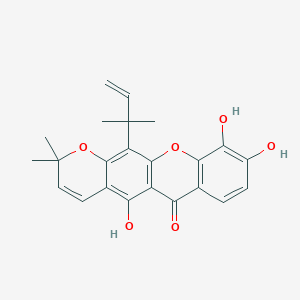
木兰碱
描述
Magnolin is a naturally occurring lignan molecule found in various plants, particularly in the Magnolia species. It is known for its multi-bioactive properties, including significant anticancer effects. Magnolin has been shown to inhibit cell cycle progression, induce apoptosis, and exhibit anti-invasion, antimetastasis, and antiproliferative effects through the modulation of several signaling pathways .
科学研究应用
Magnolin has a wide range of scientific research applications, including:
Chemistry: Magnolin is studied for its chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: Research focuses on magnolin’s effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Magnolin has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit cancer cell proliferation, migration, and invasion. .
作用机制
Target of Action
Magnolin, a naturally occurring lignan molecule, primarily targets the active pockets of ERK1 and ERK2 . These are important signaling molecules in cancer cell metastasis .
Mode of Action
Magnolin interacts with its targets, ERK1 and ERK2, by binding to their active pockets . This interaction inhibits the ERKs/RSK2 signaling pathway , which plays a crucial role in cell migration and invasion .
Biochemical Pathways
Magnolin affects several biochemical pathways. It has been demonstrated to inhibit the cell cycle (G1 and G2/M phase), induce apoptosis, and cause anti-invasion, anti-metastasis, and anti-proliferative effects via the modulation of several pathways . It also inhibits the PI3K/Akt/mTOR signaling pathway and HIF-1α/vascular endothelial growth factor (VEGF)-dependent pathway, and reduces ROS production .
Pharmacokinetics
Magnolin exhibits dose-independent pharmacokinetics after both intravenous and oral administration . It is rapidly absorbed when given orally . The extent of absolute oral bioavailability ranges from 54.3% to 76.4% for the oral doses examined . Magnolin is considerably bound to rat plasma proteins, and the binding value is constant (71.3-80.5%) over a concentration ranging from 500 to 10000 ng/mL .
Result of Action
Magnolin exhibits robust anticancer activity against many cancer cell lines by altering several cancer signaling pathways . It prevents cancer by inhibiting the cell cycle, preventing metastasis, inducing apoptosis, and suppressing cell proliferation and migration . It also promotes autophagy and cell cycle arrest in colorectal cancer cells .
生化分析
Biochemical Properties
Magnolin is synthesized by linking two chavicol molecules catalyzed by the enzyme laccase . Laccase plays a vital role in oxidizing aromatic substrates, primary phenolics, and diamines or benzenethiols, generating water as a byproduct .
Cellular Effects
Magnolin has been found to have significant effects on gastric cells. It alleviates macroscopic and histopathological lesions caused by ethanol in the gastric mucosa, improves antioxidant activity, prostaglandin E2 and nitric oxide levels, and decreases lipid peroxidation in the gastric mucosa . It also decreases pro-inflammatory cytokine expressions induced by ethanol .
Molecular Mechanism
The molecular mechanism of Magnolin involves repressing lipid peroxidation and inflammatory response, and increasing activation of the antioxidant system . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Magnolin has been observed to have long-term effects on cellular function. It has been found to be effective in alleviating lesions caused by ethanol in the gastric mucosa over time .
Dosage Effects in Animal Models
In animal models, Magnolin has been found to be significantly effective in alleviating gastric damage induced by ethanol/HCl at doses of 2.5, 5, and 10 mg kg –1 .
Metabolic Pathways
准备方法
Synthetic Routes and Reaction Conditions: Magnolin can be extracted from the flowers of Magnolia species. The preparation involves pulverizing the raw material, followed by extraction using solvents such as ethanol. The extract is then subjected to various purification processes, including chromatography, to isolate magnolin .
Industrial Production Methods: Industrial production of magnolin typically involves large-scale extraction from Magnolia flowers. The process includes:
- Pulverizing the raw Magnolia flowers.
- Adding the pulverized material to a solvent (e.g., ethanol) for extraction.
- Filtering and concentrating the extract.
- Purifying the extract using techniques such as column chromatography to obtain pure magnolin .
化学反应分析
Types of Reactions: Magnolin undergoes several types of chemical reactions, including:
Oxidation: Magnolin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert magnolin into reduced forms with different bioactivities.
Substitution: Substitution reactions can introduce different functional groups into the magnolin molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products:
相似化合物的比较
Magnolol: Known for its anti-inflammatory and anticancer properties.
Honokiol: Exhibits similar bioactivities to magnolol but with different stability and solubility profiles
Magnolin’s unique molecular targets and pathways make it a promising candidate for further research and potential therapeutic applications.
属性
IUPAC Name |
(3S,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIHSKBTNZNJIK-RZTYQLBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953134 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31008-18-1 | |
| Record name | Magnolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031008181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEDIORESINOL DIMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95DA2NWV8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




